molecular formula C23H17BrN4O B6042680 4-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol

4-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol

Cat. No.: B6042680
M. Wt: 445.3 g/mol
InChI Key: LVKWHTBUOVAUNW-MFKUBSTISA-N
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Description

4-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol is a complex organic compound with significant interest in scientific research. This compound features a hydrazone linkage, a bromophenyl group, and a phenylpyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol typically involves the condensation of 2-(4-bromophenyl)-6-phenylpyrimidin-4-yl hydrazine with 4-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. The hydrazone linkage and phenolic group allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[[2-(4-fluorophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol
  • 4-[(E)-[[2-(4-iodophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol
  • 4-[(E)-[[2-(4-chlorophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol

Uniqueness

The presence of the bromophenyl group in 4-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol imparts unique reactivity and biological activity compared to its fluorine, iodine, and chlorine analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

IUPAC Name

4-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4O/c24-19-10-8-18(9-11-19)23-26-21(17-4-2-1-3-5-17)14-22(27-23)28-25-15-16-6-12-20(29)13-7-16/h1-15,29H,(H,26,27,28)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKWHTBUOVAUNW-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)NN=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)N/N=C/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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